Imazamethabenz

概要

説明

Imazamethabenz is a selective, systemic herbicide belonging to the imidazolinone family. It is primarily used for post-emergence control of grasses and some dicotyledonous weeds in crops such as wheat, barley, and sunflowers . This compound works by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

準備方法

Synthetic Routes and Reaction Conditions: Imazamethabenz can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,5-dimethylimidazole with 4-isopropyl-3-methylphenylacetic acid, followed by esterification to produce this compound-methyl .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the separation of para- and meta-isomers using chiral HPLC columns . The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions: Imazamethabenz undergoes various chemical reactions, including:

Oxidation: Conversion to more polar metabolites.

Reduction: Formation of less active compounds.

Hydrolysis: Breakdown into carboxylic acid derivatives.

Common Reagents and Conditions:

Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Carried out in the presence of water or aqueous acids/bases.

Major Products:

Oxidation: Phenolic and carboxylic acid compounds.

Reduction: Less active imidazolinone derivatives.

Hydrolysis: Carboxylic acids and alcohols.

科学的研究の応用

Agricultural Applications

Imazamethabenz is predominantly utilized as a herbicide in various agricultural settings. Its effectiveness against a wide range of weeds makes it a valuable tool for farmers.

Key Features:

- Mode of Action: this compound inhibits the enzyme acetolactate synthase (ALS), disrupting the synthesis of essential amino acids in plants, leading to their death.

- Target Weeds: It is effective against several broadleaf and grassy weeds, making it suitable for use in crops such as canola and soybeans.

Environmental Impact:

- Leaching Potential: Research indicates that this compound can leach into groundwater under certain conditions, raising concerns about environmental contamination. A study showed that during sprinkler irrigation, significant concentrations of this compound and its hydrolysis products were detected in tile-drain effluent, suggesting mobility in soil and potential groundwater contamination .

| Parameter | Value |

|---|---|

| Application Rate | 497 g ha |

| Leaching Concentration Range | 25 - 26,500 ng L |

| Transport from Root Zone | 0.06% - 2.3% |

Biomedical Applications

Recent studies have identified this compound as a potential therapeutic agent for cancer treatment, particularly due to its role as a Pin1 inhibitor.

Mechanism of Action:

- Pin1 Inhibition: this compound has been shown to inhibit the activity of Pin1, an enzyme linked to tumor progression. In vitro studies demonstrated that this compound effectively reduced cell proliferation and induced apoptosis in breast cancer cell lines (MCF-7) by modulating signaling pathways involving vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP9) .

Case Study Findings:

- Cell Proliferation Inhibition: In assays, this compound exhibited an IC50 value of 6.67 µM against Pin1 and 11.32 µM against HepG-2 cells, indicating significant cytotoxic effects .

- Migration and Invasion: Wound healing assays revealed that this compound significantly inhibited the migration rates of MCF-7 cells by up to 40.84% at lower concentrations .

| Cell Line | IC50 (µM) | Effect on Migration (%) |

|---|---|---|

| MCF-7 | 6.67 | 40.84 |

| HepG-2 | 11.32 | Significant inhibition |

作用機序

This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants . By blocking AHAS, imazamethabenz disrupts protein synthesis, leading to stunted growth and eventual death of the target weeds . Additionally, this compound has been shown to inhibit the enzyme Pin1 in cancer cells, thereby reducing cell proliferation and inducing apoptosis .

類似化合物との比較

Imazapyr: Used for non-selective weed control in non-crop areas.

Imazethapyr: Effective against a broad spectrum of weeds in leguminous crops.

Imazaquin: Primarily used in soybean and turfgrass management.

Uniqueness of Imazamethabenz: this compound is unique in its selective action against specific grass and dicotyledonous weeds in cereal crops. Its ability to be absorbed through both roots and leaves and its systemic action make it particularly effective in post-emergence applications .

生物活性

Imazamethabenz is an imidazoline ketone herbicide that has garnered attention not only for its agricultural applications but also for its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and environmental implications.

Recent studies have highlighted the ability of this compound to inhibit the enzyme Pin1, which plays a critical role in regulating various cellular processes, including cell proliferation and apoptosis. The inhibition of Pin1 has been linked to reduced survival rates of tumor cells, making this compound a candidate for further research in oncology.

- Pin1 Inhibition : this compound has been shown to inhibit Pin1 activity with an IC50 value of 6.67 µM, comparable to other known Pin1 inhibitors. This inhibition leads to decreased expression of proteins associated with tumor growth and metastasis, such as VEGF and MMP9 .

Efficacy Against Cancer Cells

The biological activity of this compound has been extensively studied in vitro, particularly against human breast cancer cell lines such as MCF-7.

- Cell Proliferation : In MTT assays, this compound significantly inhibited the proliferation of MCF-7 cells at concentrations ranging from 1 to 80 µM, with an IC50 value of 11.32 µM .

- Cell Migration and Invasion : Wound healing assays demonstrated that this compound reduced the migration capabilities of MCF-7 cells. Transwell invasion assays further confirmed its efficacy in inhibiting cellular invasion .

Summary of Findings

| Parameter | Value |

|---|---|

| IC50 (MCF-7 Proliferation) | 11.32 µM |

| IC50 (Pin1 Inhibition) | 6.67 µM |

| Effect on VEGF Expression | Decreased |

| Effect on MMP9 Expression | Decreased |

Case Studies and Research Findings

Several studies have explored the implications of this compound beyond its herbicidal properties:

- Antitumor Potential : A study demonstrated that this compound could serve as a small-molecule inhibitor of Pin1, suggesting its potential as an antitumor agent .

- Environmental Impact : Research indicates that this compound can leach into groundwater systems when used in agricultural settings. This raises concerns about its environmental persistence and potential toxicity to non-target organisms .

Environmental Considerations

The mobility of this compound in soil and its potential to contaminate groundwater are significant factors for agricultural use. Studies have shown that under certain irrigation conditions, this compound can leach into tile-drained fields, leading to detectable concentrations in groundwater samples .

Leaching Study Results

| Herbicide | Concentration Range (ng/L) |

|---|---|

| This compound | 63 - 26,500 |

| This compound-methyl | 25 - 24,000 |

| Imazethapyr | <13 - 1260 |

| Imazamox | 19 - 599 |

特性

IUPAC Name |

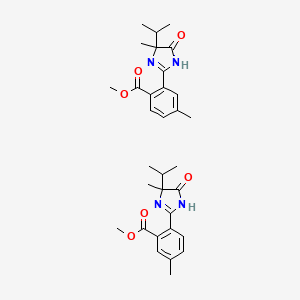

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNXXKSYBUHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81405-85-8 | |

| Record name | Imazamethabenz [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imazamethabenz?

A1: this compound inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: By inhibiting ALS, this compound disrupts the production of essential BCAAs []. This leads to a cascade of effects, including the inhibition of protein synthesis, cell division, and ultimately, plant growth [].

Q3: Does this compound affect starch accumulation in plants?

A3: Yes, studies have shown that this compound treatment can lead to increased starch accumulation in the chloroplasts of treated leaves, while reducing starch levels in the stem []. This suggests that the herbicide may interfere with the transport of photosynthates within the plant.

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a mixture of two isomers: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate (meta-imazamethabenz) and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate (para-imazamethabenz). The molecular formula for both isomers is C15H18N2O3, and the molecular weight is 274.32 g/mol.

Q5: Does this compound absorb light in the UV-Vis region?

A5: Yes, this compound exhibits absorbance in both the ultraviolet and visible (near-ultraviolet) regions of the electromagnetic spectrum []. This suggests a potential for natural photolytic degradation in the environment.

Q6: How does the formulation of this compound affect its efficacy?

A6: Different formulations of this compound, such as liquid concentrate (LC) and suspension concentrate (SC), can exhibit varying levels of efficacy and compatibility with other herbicides [, ]. For instance, MCPA ester antagonized the activity of the LC formulation but not the SC formulation when applied to wild oats [].

Q7: Can the efficacy of this compound be improved by adjusting application parameters?

A7: Yes, several studies have demonstrated that the efficacy of this compound can be influenced by factors such as carrier volume, adjuvant type, and the addition of acidifying agents [, , , ].

Q8: Does this compound itself catalyze any reactions?

A8: this compound is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting ALS.

Q9: Have any computational studies been conducted on this compound?

A9: While specific QSAR models are not discussed in the provided abstracts, the use of an image analyzer to estimate spray deposition on wild oat by measuring the ratio of projected leaf area to total leaf area suggests the application of computational tools in studying this compound efficacy [].

Q10: Are there strategies to improve the formulation and stability of this compound?

A12: Research indicates that the addition of adjuvants like crop oil, methylated seed oil, or acidifying agents like sodium bisulfate can enhance the efficacy and potentially the stability of this compound formulations [, ].

Q11: Are there known cases of weed resistance to this compound?

A14: Yes, studies have identified wild oat populations resistant to this compound [, , ]. This resistance poses a significant challenge for weed management and highlights the need for alternative control strategies.

Q12: What is the mechanism behind wild oat resistance to this compound?

A15: Research suggests that resistance in wild oat is primarily attributed to reduced metabolism of this compound-methyl to its active acid form, this compound acid, rather than alterations in the target site (ALS) [].

Q13: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A16: Yes, cross-resistance to various ALS inhibitors, including this compound, has been observed in wild mustard populations []. This cross-resistance poses a significant challenge for weed management, as it limits the effectiveness of multiple herbicides with the same mode of action.

Q14: What analytical techniques are used to quantify this compound and its metabolites?

A17: Several analytical techniques have been employed to study this compound, including liquid chromatography (LC) coupled with various detectors such as UV detection and mass spectrometry (MS) [, , ].

Q15: Does the application of organic fertilizers affect the degradation of this compound in soil?

A19: Yes, research has shown that the presence of organic fertilizers can slow down the degradation of this compound and its acid metabolite in soil []. This highlights the potential impact of agricultural practices on herbicide persistence and the need for careful management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。